molecular formula C18H16ClN3O3 B11317936 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B11317936
M. Wt: 357.8 g/mol
InChI Key: LLCXBNOJVGSNDN-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is an organic compound with a complex structure that includes a chlorophenoxy group, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the chlorophenoxy group: This step involves the nucleophilic substitution of a chlorophenol with an appropriate electrophile.

    Coupling of the phenyl group: This can be done through a variety of coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new aromatic ring or an alkyl group.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug development.

    Medicine: Its structure suggests potential activity as an anti-inflammatory or anticancer agent.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may exert its effects by modulating the activity of these targets. The oxadiazole ring and the chlorophenoxy group are likely important for these interactions, as they can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-(4-chlorophenoxy)acetophenone: This compound shares the chlorophenoxy group and has similar chemical properties.

    4-phenyl-1,2,4-triazoline-3,5-dione: This compound contains a similar heterocyclic ring and can undergo similar types of reactions.

Uniqueness

What sets 2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C18H16ClN3O3/c19-14-6-8-15(9-7-14)24-12-16(23)20-11-10-17-21-18(22-25-17)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,20,23)

InChI Key

LLCXBNOJVGSNDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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